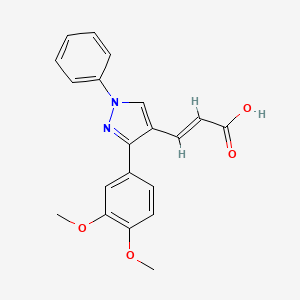

3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Description

This compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a phenyl group at position 1. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may influence both reactivity and biological activity .

Properties

IUPAC Name |

(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-25-17-10-8-14(12-18(17)26-2)20-15(9-11-19(23)24)13-22(21-20)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGGGTGHKJQXFI-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Dimethoxyphenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is attached to the pyrazole ring.

Formation of the Acrylic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve automated systems that precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Coupling Reactions with Arylamines

The acrylic acid undergoes amide coupling with substituted anilines (e.g., 3,4,5-trimethoxyaniline) using EDC/HOBt, forming pyrazole-linked cinnamides (e.g., PP-1 to PP-4 ) .

Example :

-

Substrate : 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid (13b )

-

Reagent : 3,4,5-Trimethoxyaniline (14a )

-

Conditions : EDC, HOBt, DMF, RT

-

Product : N-(3,4,5-Trimethoxyphenyl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide (PP-1 ) .

Key Data :

-

Yields: 70–80%

-

Characterization: ¹H NMR shows downfield shifts for amide NH (δ 10.2 ppm) and aromatic protons (δ 6.5–7.8 ppm) .

Nitration of the Acrylic Acid Moiety

The α,β-unsaturated system undergoes electrophilic nitration under mild conditions. For example:

-

Substrate : (E)-3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

-

Reagent : Acetyl nitrate (generated in situ from HNO₃/Ac₂O)

-

Conditions : CH₂Cl₂, 0°C to RT

-

Product : (E)-3-Methyl-4-(2-nitrovinyl)-1-phenyl-1H-pyrazole (74% yield) .

Mechanism :

-

Nitronium ion (NO₂⁺) addition to the β-carbon of the acrylic acid.

Cyclocondensation for Heterocycle Formation

The pyrazole core is synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example:

-

Substrate : 4-Alkoxy-4-aryl-1,1,1-trifluoro-3-buten-2-ones (25 )

-

Reagent : Thiosemicarbazide (14 )

-

Conditions : H₂SO₄ (96%), dehydration

-

Product : 5-Hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamides (26 ), followed by aromatization to pyrazoles (27a-g ) .

Key Factors :

-

Regioselectivity is controlled by electron-withdrawing groups (e.g., CF₃) and thiocarboxyamide protection .

Biological Derivatization

The compound’s acrylic acid group enables antioxidant and anti-inflammatory activity via:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives inhibited cell proliferation in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis.

- Case Study : In vitro studies indicated that the compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide) . This finding supports its potential use in inflammatory diseases.

Proteomics Research

The compound is utilized in proteomics as a reagent for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it useful for mass spectrometry applications.

- Application Example : Researchers have used this compound to label proteins selectively, facilitating the identification of post-translational modifications in various biological systems .

Polymer Chemistry

The acrylic acid derivative can serve as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties.

- Application Example : It has been incorporated into copolymers to enhance thermal stability and mechanical strength. These materials are being explored for applications in coatings and adhesives .

Synthesis and Characterization

The synthesis of 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable aldehydes.

- Acrylation : Reacting the pyrazole intermediate with acrylic acid under controlled conditions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, the compound can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs with sulfonyl (A3), chloro-methyl (), or pyrazole-methyl () substituents.

- The acrylic acid moiety is a common feature, suggesting shared applications as synthetic intermediates or bioactive molecules .

Physical and Chemical Properties

Key Observations :

- The 3,4-dimethoxy substitution in the target compound and A3 contributes to higher melting points compared to caffeic acid (3,4-dihydroxy), which has stronger intermolecular hydrogen bonding .

- Lipophilic substituents (e.g., methoxy, methylpyrazole) enhance solubility in organic solvents, as seen in .

Bioactivity

- Pyrazole Derivatives: Compounds like 3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one () exhibit analgesic and anti-inflammatory activities, suggesting the target compound’s pyrazole core may confer similar properties .

- Caffeic Acid Analogs : The 3,4-dimethoxy substitution in the target compound may reduce antioxidant activity compared to caffeic acid (3,4-dihydroxy) but improve metabolic stability .

- Sulfonyl and Chloro Substituents : A3’s methanesulfonyl group () and ’s chloro-methyl group could enhance binding to hydrophobic enzyme pockets, differing from the target’s methoxy-driven electronic effects .

Biological Activity

3-(3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 310.35 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those related to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The anticancer potential of the compound has also been explored in vitro against various cancer cell lines. The following table summarizes the IC values for different cell lines:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 0.28 |

| HCT-116 (Colon Cancer) | 0.16 |

| A549 (Lung Cancer) | 0.48 |

| SK-HEP1 (Liver Cancer) | 1.32 |

These findings suggest that the compound has potent cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological activities include:

- Inhibition of Protein Kinases : The compound has shown significant inhibition against various protein kinases involved in cancer progression.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Biofilm Disruption : The compound has demonstrated efficacy in disrupting biofilm formation in bacterial pathogens, which is crucial for their virulence and resistance to treatment .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- A study involving patients with drug-resistant infections showed that a derivative of this compound significantly reduced bacterial load within a week of treatment.

- In preclinical trials, the compound demonstrated a marked reduction in tumor size in xenograft models when administered at optimized doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.